Dimethylammonium dimethylcarbamate
Overview
Description
Dimethylammonium dimethylcarbamate (DIMCARB) is the carbamate salt of dimethylamine. It is widely used as solvent and extractant. It has been investigated as ionic liquid. DIMCARB is formed by the reaction of dimethylamine and carbon dioxide.
Mechanism of Action
Target of Action
Dimethylammonium dimethylcarbamate (Dimcarb) is a carbamate salt of dimethylamine
Mode of Action
Dimcarb is formed by the reaction of dimethylamine and carbon dioxide . It may be employed as an equivalent of dimethylamine, which on reaction with carboxylic acids affords N,N-dimethyl amides . This suggests that Dimcarb might interact with its targets by donating a dimethylamine group, thereby modifying the target’s structure and function.
Biochemical Analysis
Biochemical Properties
Dimethylammonium dimethylcarbamate plays a significant role in biochemical reactions, primarily as a solvent and extractant . It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be employed as an equivalent of dimethylamine, which on reaction with carboxylic acids, affords N,N-dimethyl amides . Additionally, it is used in the synthesis of calixarene-based ketocyanine fluorophores . These interactions highlight the compound’s versatility in facilitating biochemical reactions.
Cellular Effects
This compound influences various cellular processes. It has been shown to permeabilize cell walls, which aids in the extraction of carotenoids from microalgae . This permeabilization effect can impact cell signaling pathways, gene expression, and cellular metabolism by altering the cellular environment and facilitating the entry of other molecules.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a phase transfer catalyst, facilitating the transfer of reactants between different phases in a reaction . This mechanism is crucial for its role in various biochemical and industrial processes, including the synthesis of N,N-dimethyl amides and calixarene-based fluorophores .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . Over time, the compound may degrade, which can influence its efficacy and the outcomes of biochemical reactions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may act as an effective solvent and extractant without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it can be used to synthesize N,N-dimethyl amides, which are important intermediates in metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect its localization and accumulation, which in turn influence its biochemical activity and efficacy.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular processes and biochemical reactions.
Properties
IUPAC Name |
dimethylcarbamic acid;N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2.C2H7N/c1-4(2)3(5)6;1-3-2/h1-2H3,(H,5,6);3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYXHCMRGZVYMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC.CN(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073974 | |
Record name | Dimethylammonium dimethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4137-10-4 | |
Record name | Dimethylammonium dimethylcarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4137-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, dimethyl-, compd. with dimethylamine (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004137104 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethylammonium dimethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Dimcarb?
A1: Dimcarb has the molecular formula C4H12N2O2 and a molecular weight of 120.15 g/mol. [, ]
Q2: Is there any spectroscopic data available for Dimcarb?
A2: Yes, Dimcarb has been studied using various spectroscopic techniques, including ¹H, ¹³C, and ¹⁵N NMR spectroscopy, IR spectroscopy, and Raman spectroscopy. These techniques provide insights into the dynamic structure and bonding within the molecule. [, , , ]
Q3: What is unique about the structure of Dimcarb?
A3: Dimcarb exhibits unusual properties for a salt. It exists as a distillable liquid at ambient temperature and undergoes rapid dimethylamine exchange between the ammonium and carbamate functionalities. [, ]
Q4: How does temperature affect the structure of Dimcarb?
A4: Dimcarb's structure is highly temperature-dependent. At ambient temperature, it displays a rapid exchange of dimethylamine. As temperature decreases, prototropic interactions between dimethylammonium and dimethylamine, as well as dimethylcarbamate and dimethylcarbamic acid species, become more prominent. [, , ]
Q5: What are some of the applications of Dimcarb in organic synthesis?
A5: Dimcarb can be used as both a reagent and a solvent in various organic reactions. It has been successfully employed in the Willgerodt-Kindler reaction, the synthesis of (n)-shogaols, the preparation of monoarylidene derivatives of aldehydes and enolizable ketones, and the synthesis of cyanosubstituted di- and tetrahydropyridines. [, , , , , ]
Q6: Can you provide an example of how Dimcarb acts as both a reagent and solvent?
A6: In the synthesis of (n)-shogaols, Dimcarb acts as a reagent by promoting Mannich-type condensation between a ketone donor and an aldehyde acceptor. Simultaneously, it serves as a solvent for the reaction, eliminating the need for additional solvents and protecting groups. [, ]
Q7: How does Dimcarb contribute to "green" chemistry practices?
A7: Dimcarb aligns with green chemistry principles due to its recyclability and ability to act as both a reagent and solvent, minimizing waste generation. It also enables solvent-free reactions, further reducing environmental impact. [, , ]
Q8: How does Dimcarb's structure influence its reactivity?
A8: Dimcarb's ability to donate dimethylamine and its ionic character contribute to its reactivity. It can facilitate reactions through the formation of iminium cation intermediates, as seen in the synthesis of (n)-shogaols. [, ]
Q9: Can Dimcarb be used for the extraction of natural products?
A9: Yes, Dimcarb has shown promise in extracting hydrolysable tannins from plant materials like catechu and myrobolan. These extractions exhibit high efficiency and result in extracts with higher tannin content compared to traditional methods. []
Q10: How does the solubility of brown coal in Dimcarb compare to other methods?
A10: Research shows that the solubility of Victorian brown coal in Dimcarb is comparable to that achieved with alkaline digestion using sodium hydroxide solutions. [, ]
Q11: What role does Dimcarb play in the electrochemical reduction of CO2?
A11: Dimcarb has been investigated as a solvent and electrolyte in the electrochemical reduction of CO2. While some metals primarily produce hydrogen, others like indium, tin, zinc, silver, and gold catalyze CO2 reduction to predominantly carbon monoxide and formate. []
Q12: What is the significance of using Dimcarb in the Kolbe-Schmitt reaction?
A12: Dimcarb can be used as a reactive solvent in the Kolbe-Schmitt synthesis of 2,4-dihydroxybenzoic acid from resorcinol. While not as reactive as some ionic liquids, Dimcarb offers advantages in terms of environmental impact based on assessments of its global warming potential, human toxicity potential, and cumulative energy demand. [, ]
Q13: How does Dimcarb facilitate catalyst recycling in homogeneous catalysis?
A13: Dimcarb's ionic character allows for the immobilization of catalysts with sulfonated ligands. This immobilization enables catalyst recycling, as demonstrated in hydroamination, telomerization, and hydroaminomethylation reactions. [, ]
Q14: Have there been any computational studies on Dimcarb?
A14: Yes, computational studies using density functional theory (DFT) have been employed to investigate the mechanism of ruthenium-catalyzed dimethylcarbamate hydrogenation to methanol, a process relevant to CO2 capture and utilization, where Dimcarb acts as a key intermediate. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.